molecular formula C24H21N5O2S B2542384 N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904588-79-0

N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2542384
CAS No.: 904588-79-0
M. Wt: 443.53
InChI Key: KQAXVMVPNIAGDT-UHFFFAOYSA-N
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Description

N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 904588-79-0) is a triazoloquinazoline derivative characterized by a benzylamine group at position 5 and a 2,4-dimethylphenyl sulfonyl moiety at position 3.

Properties

IUPAC Name

N-benzyl-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-16-12-13-21(17(2)14-16)32(30,31)24-23-26-22(25-15-18-8-4-3-5-9-18)19-10-6-7-11-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAXVMVPNIAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O2S2, with a molecular weight of 463.6 g/mol. The compound features a triazole ring fused with a quinazoline moiety and a sulfonamide group, which are significant for its biological activity.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance:

  • Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer by targeting specific oncogenic pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Spectrum of Activity : It has shown effectiveness against various bacterial strains and fungi.
  • Mechanism : The sulfonamide group is believed to interfere with bacterial folate synthesis, leading to bactericidal effects.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in significant reduction of inflammation markers.

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis via caspase activation
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of cytokine production

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the benzyl and sulfonamide positions have been explored to improve potency and selectivity against target cells.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar triazole and quinazoline structures exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Studies have indicated that derivatives containing triazole and quinazoline motifs can inhibit the growth of Mycobacterium tuberculosis. A study synthesized 24 compounds which were tested against various strains of tuberculosis. One compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, showcasing the potential for developing new antitubercular agents from this class of compounds .
  • Broad-Spectrum Antimicrobial Effects : The synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, a series of quinazolinone derivatives were screened for their antibacterial properties against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds displaying significant efficacy .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing various quinazoline derivatives and evaluating their antimicrobial activities. The compounds were characterized using spectral methods and X-ray crystallography to confirm their structures. The results indicated that certain derivatives had low MIC values against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the interactions between synthesized triazole-quinazoline derivatives and the InhA enzyme of Mycobacterium tuberculosis. The docking results revealed strong binding affinities, indicating that these compounds could effectively inhibit the target enzyme involved in mycolic acid synthesis in the bacterial cell wall .

Summary of Biological Activities

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)References
AntitubercularMycobacterium tuberculosis12.5 μg/mL
AntibacterialBacillus subtilisVaries
AntibacterialPseudomonas aeruginosaVaries
AntifungalVarious fungal strainsModerate activity

Comparison with Similar Compounds

Impact of Sulfonyl Substituents

  • Electron-Donating vs.
  • Steric Effects : Bulkier substituents (e.g., 4-isopropylphenyl in ) may hinder target binding, whereas smaller groups (e.g., phenyl in ) allow broader interaction .

Amine Group Modifications

  • Benzyl vs. Aryl Amines : The benzyl group in the target compound offers flexibility for hydrophobic interactions, while rigid aryl amines (e.g., N-phenyl in ) may limit conformational adaptability .
  • Polarity : Substitutions like methoxy () or chloro () can modulate solubility and membrane permeability .

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